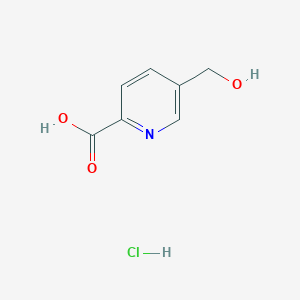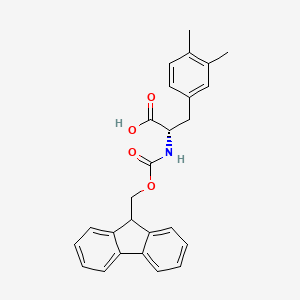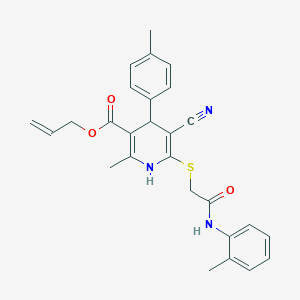
5-(Hydroxymethyl)picolinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)picolinic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 . It is a derivative of picolinic acid, which is itself a product of the kynurenine pathway of tryptophan catabolism . The compound is a white to yellow to pale-brown solid .
Synthesis Analysis
The synthesis of picolinic acid derivatives, including 5-(Hydroxymethyl)picolinic acid, has been reported in the literature . The reaction of picolinic acid with thionyl chloride generates the acid chloride in situ, leading to the formation of N-alkyl-N-phenylpicolinamides .Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)picolinic acid consists of a six-membered pyridine ring with a carboxylic acid group and a hydroxymethyl group attached . The InChI code for the molecule is 1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Hydroxymethyl)picolinic acid hydrochloride are not detailed in the search results, picolinic acid derivatives have been used in the synthesis of various amides .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)picolinic acid hydrochloride is a solid at room temperature . It has a molecular weight of 153.14 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Catalyst in Anodic Oxidation
The compound is used as a catalyst in the anodic oxidation of 5-(hydroxymethyl)-furfural (HMF), a platform chemical of biogenic origin . The oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) is a reaction of high relevance for sustainable production of polymers like polyethylene furanoate .
Biomass-based Platform Chemical
5-(Hydroxymethyl)picolinic acid hydrochloride is an interesting candidate for electrochemical upgrading. It is produced by dehydration of hexoses like fructose . HMF is the starting material for a variety of target molecules, e.g., for fuel and polymer applications, which can be obtained by electrochemical reduction or oxidation .
Synthesis of 2,5-Furandicarboxylic Acid
The compound is used in the synthesis of 2,5-furandicarboxylic acid, which can be considered as a green substitute for terephthalic acid in the production of polymers like PET .
Research and Development
As a chemical compound, 5-(Hydroxymethyl)picolinic acid hydrochloride is used in various research and development applications. It’s often used in laboratory settings for the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of picolinic acid, the parent compound of 5-(Hydroxymethyl)picolinic acid, has been studied in the context of its role as a synthetic auxin herbicide . Picolinic acid and its derivatives are known to bind to zinc finger proteins, altering their structures and disrupting zinc binding, thereby inhibiting function .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, and eye/face protection .
Relevant Papers The search results include several relevant papers that provide further information on 5-(Hydroxymethyl)picolinic acid and its derivatives . These papers discuss topics such as the synthesis and structural characterisation of amides from picolinic acid , the physiological action of picolinic acid in the human brain , and the design, synthesis, herbicidal activity, and structure–activity relationship study of novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as potential herbicides .
Propiedades
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-3,9H,4H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROZEFSQYOCEII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)picolinic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)

![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)


![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)
![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)

![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)


